2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
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Overview
Description
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine with 4-chlorobenzylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and acylated products.
Scientific Research Applications
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine: A precursor in the synthesis of the target compound.
4-chlorobenzylamine: Another precursor used in the synthesis.
2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-9-6-13(21)19(14(16)18-9)8-12(20)17-7-10-2-4-11(15)5-3-10/h2-6H,7-8H2,1H3,(H2,16,18)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYYEXXCCRDSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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